Cloperastine fendizoato
Descripción general
Descripción
Cloperastine fendizoate es un compuesto que se utiliza principalmente como antitusivo y antihistamínico. Se comercializa como un supresor de la tos en varios países, incluidos Japón, Hong Kong y algunas naciones europeas. El compuesto se introdujo por primera vez en Japón en 1972 y luego en Italia en 1981 . Cloperastine fendizoate es conocido por su eficacia en el tratamiento de la tos asociada con enfermedades respiratorias.
Aplicaciones Científicas De Investigación
Cloperastine fendizoate tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de la síntesis orgánica y los mecanismos de reacción.
Biología: Se utiliza para estudiar los efectos de los compuestos antitusivos y antihistamínicos en los sistemas biológicos.
Medicina: Se utiliza ampliamente como supresor de la tos y antihistamínico en la práctica clínica.
Industria: Se utiliza en la industria farmacéutica para la producción de supresores de la tos y antihistamínicos.
Mecanismo De Acción
El mecanismo de acción preciso de cloperastine fendizoate no se entiende completamente, pero se han identificado varias actividades biológicas:
Ligando del receptor sigma-1: Cloperastine fendizoate actúa como un ligando para el receptor sigma-1, probablemente como un agonista.
Bloqueador del canal GIRK: Se describe como un potente bloqueador de los canales de potasio rectificantes hacia adentro acoplados a proteínas G (GIRK).
Antihistamínico: Tiene una alta afinidad por el receptor H1, contribuyendo a sus efectos antihistamínicos.
Anticolinérgico: También exhibe propiedades anticolinérgicas, que pueden contribuir a sus efectos secundarios como la sedación y la somnolencia.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Cloperastine fendizoate are not fully understood. It has been identified to have several biological activities. It acts as a ligand of the σ1 receptor, a GIRK channel blocker, an antihistamine, and an anticholinergic . These interactions with various biomolecules contribute to its antitussive efficacy .
Cellular Effects
Cloperastine fendizoate’s cellular effects are primarily related to its antitussive and antihistamine properties . Recent studies have shown that it can also significantly inhibit the proliferation of oesophageal cancer cells .
Molecular Mechanism
The precise molecular mechanism of action of Cloperastine fendizoate is not fully clear. It is thought to act as a ligand of the σ1 receptor and a GIRK channel blocker, which may be involved in its antitussive efficacy . It also acts as an antihistamine and an anticholinergic .
Temporal Effects in Laboratory Settings
It is known that the therapeutic dose of Cloperastine fendizoate takes effect after 20-30 minutes, and single-dose administration duration is 3-4 hours .
Métodos De Preparación
La síntesis de cloperastine fendizoate implica varios pasos:
Reacción de sustitución nucleofílica: El 4-clorobenzhidrol reacciona con 2-cloroetanol en un disolvente orgánico de benceno para formar un producto intermedio.
Reacción con piperidina: El producto intermedio se hace reaccionar entonces con piperidina para obtener cloperastine racémica.
Resolución de cloperastine racémica: La cloperastine racémica se resuelve utilizando un agente de resolución en un disolvente de alcohol graso para obtener levo cloperastine.
Formación de sales: Finalmente, la levo cloperastine se hace reaccionar con ácido fendizóico para formar cloperastine fendizoate
Análisis De Reacciones Químicas
Cloperastine fendizoate experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos específicos y las condiciones utilizadas.
Comparación Con Compuestos Similares
Cloperastine fendizoate se puede comparar con otros compuestos antitusivos y antihistamínicos:
Codeína: Un opioide utilizado como supresor de la tos, pero con un mayor riesgo de efectos secundarios como la somnolencia y la dependencia.
Levodropropizina: Otro agente antitusivo con un mecanismo de acción diferente, a menudo utilizado como alternativa a cloperastine fendizoate.
Cloperastine fendizoate es único en su combinación de propiedades antitusivas y antihistamínicas, lo que lo convierte en un compuesto versátil para el tratamiento de la tos asociada con enfermedades respiratorias.
Actividad Biológica
Cloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive (cough suppressant) and antihistamine. Its biological activity encompasses a range of pharmacological effects, making it a subject of interest in clinical research. This article delves into the biological activity of cloperastine fendizoate, supported by data tables, case studies, and detailed research findings.
The precise mechanism of action for cloperastine fendizoate is not fully elucidated; however, several biological activities have been identified:
- Antitussive Activity : Cloperastine acts on the cough center in the brain, similar to codeine but without its narcotic effects. It has been shown to significantly reduce coughing fits induced in animal models, such as guinea pigs, at doses as low as 1 mg/kg .
- Antihistaminic Effects : The compound exhibits potent H1 receptor antagonism (Ki = 3.8 nM), which contributes to its antihistamine properties .
- Bronchodilation : Cloperastine also demonstrates mild bronchorelaxant activity, which can be beneficial in treating respiratory conditions .
- GIRK Channel Blockade : It inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels, contributing to its cough-relieving effects .
Pharmacokinetics
Cloperastine is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 1.5 hours. The drug has a half-life of approximately 23 hours and is primarily metabolized in the liver with renal excretion of metabolites occurring within 24 hours .
Pharmacokinetic Parameters Table
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | 81.0 ± 46.9 h∙ng/ml |
Time to Peak Concentration (Tmax) | 1–1.5 hours |
Half-Life (t1/2) | 23.0 ± 7.7 hours |
Area Under Curve (AUC0–∞) | Not specified |
Clinical Efficacy
Several clinical studies have evaluated the efficacy and tolerability of cloperastine fendizoate in various patient populations:
- Study on Chronic Cough : A double-blind study involving 30 patients with chronic cough due to conditions like bronchopneumonia and lung cancer demonstrated that cloperastine significantly reduced cough frequency and intensity compared to placebo .
- Patient Outcomes : In a separate study with 21 patients suffering from different bronchopulmonary diseases, cloperastine was effective in controlling cough symptoms within one day of treatment initiation. By day 11, approximately 66.7% of subjects reported maximum efficacy .
Summary of Clinical Findings Table
Study Focus | Findings |
---|---|
Chronic Cough Treatment | Significant reduction in cough frequency |
Patient Satisfaction | High tolerability; minimal side effects reported |
Safety Profile
Cloperastine fendizoate has been noted for its favorable safety profile. Studies indicate low acute toxicity levels with no significant adverse effects reported during clinical trials. Common side effects include mild sedation and gastrointestinal discomfort, but serious side effects such as respiratory depression are notably absent .
Case Studies
-
Case Study on Lung Cancer Patients :
- Objective : To assess the effectiveness of cloperastine in patients with lung cancer experiencing severe cough.
- Results : Patients showed marked improvement in cough control after treatment with cloperastine, allowing for better quality of life during therapy.
- Pediatric Use Case :
Propiedades
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZFKAKWSHBDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005645 | |
Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85187-37-7 | |
Record name | Cloperastine fendizoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85187-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine fendizoate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPERASTINE FENDIZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the three-dimensional structure of Cloperastine Fendizoate and why is it important?
A: While Cloperastine Fendizoate has been used clinically as an antitussive, understanding its 3D structure is crucial for understanding its structure-activity relationship. X-ray analysis revealed that the two phenyl rings in Cloperastine are nearly perpendicular []. The piperidine ring adopts a chair conformation, and the chain connecting the piperidine and benzyl rings has a gauche-gauche-trans-gauche conformation []. This information is vital for researchers exploring its interactions with biological targets and designing potential analogs.
Q2: How can the enantiomers of Cloperastine Fendizoate be separated and quantified?
A: A chiral high-performance liquid chromatography (HPLC) method has been established for this purpose []. Utilizing a Chiralcel OD-H column and a mobile phase of hexane/isopropyl alcohol/diethylamine (98:2:0.1), the enantiomers can be effectively separated and detected at a wavelength of 254 nm []. This method offers a detection limit of 10 ng for each enantiomer, highlighting its sensitivity and applicability in assessing the purity of Cloperastine Fendizoate [].
Q3: Are there any known impurities in Cloperastine Fendizoate synthesis, and how are they monitored?
A: Research indicates a focus on developing chromatographic methods to detect genotoxic impurities in Cloperastine Fendizoate []. While the specifics of these methods aren't detailed in the provided abstracts, this research area emphasizes the importance of quality control in pharmaceutical development.
Q4: What analytical challenges are encountered when quantifying Cloperastine Fendizoate in pharmaceutical formulations?
A: Formulations like anti-cough suspensions often contain other ingredients besides the active compound. Research highlights the development of HPLC methods to simultaneously separate and quantify Cloperastine Fendizoate alongside preservatives like methylparaben and propylparaben in these formulations []. This indicates a need for analytical techniques capable of distinguishing and accurately measuring multiple components within a complex mixture.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.